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Compound of Interest

Compound Name: 1-Acetyl-2-imidazolidinone

Cat. No.: B193065

Introduction

1-Acetyl-2-imidazolidinone is a chemical compound utilized as a synthetic reagent and
building block in the preparation of various pharmaceutical compounds, including
antihypertensive agents.[1][2] Its molecular structure, featuring an acetyl group attached to an
imidazolidinone ring, makes it a versatile intermediate in organic synthesis.[2][3] This document
provides detailed protocols for the synthesis of 1-Acetyl-2-imidazolidinone, targeting
researchers, scientists, and professionals in drug development. The protocols are based on
established chemical literature, primarily focusing on the acetylation of 2-imidazolidinone.

Materials and Reagents

The necessary materials and their chemical properties for the primary synthesis protocol are
summarized below.

Molecular Weight (

Reagent Name CAS Number Molecular Formula

g/mol )
2-Imidazolidinone 120-93-4 Cs3HeN20 86.09
Acetic Anhydride 108-24-7 CaHeOs3 102.09
Ethanol 64-17-5 C2HeO 46.07
Ethyl Acetate 141-78-6 CaHsO2 88.11
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Experimental Protocols

Two primary methods for the synthesis of 1-Acetyl-2-imidazolidinone are presented, both
utilizing 2-imidazolidinone as the starting material.

Protocol 1: Acetylation using Acetic Anhydride with Ethanol Wash

This protocol is a straightforward method involving the reaction of 2-imidazolidinone with an
excess of acetic anhydride.[1][4]

Procedure:

To a 100 mL round-bottom flask, add 5.18 g (60.2 mmol) of 2-imidazolidinone and 50 mL of
acetic anhydride.[4]

e Place the flask in a pre-heated oil bath at 150 °C.
« Stir the reaction mixture vigorously at 150 °C for 1 hour.[4]

e After 1 hour, remove the flask from the oil bath and allow the mixture to cool to room
temperature. A solid precipitate will form.[2][4]

o Collect the precipitated solid by filtration.[4]

o Wash the collected solid with a small amount of cold ethanol to remove any unreacted
starting material and impurities.[4]

o Dry the resulting colorless solid to obtain 1-Acetyl-2-imidazolidinone. The expected yield is
approximately 4.94 g (64.1%).[1][4]

Protocol 2: Acetylation using Acetic Anhydride with Alkyl Acetate Dilution

This alternative method, described in a patent, aims for a higher yield and purity by modifying
the work-up procedure.[5]

Procedure:
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In a reaction vessel, create a mixture of 2-imidazolidinone and acetic anhydride in a 1:2
molar ratio. For example, use 42.0 g (0.468 mol) of 2-imidazolidinone and 97.2 g (0.937 mol)
of acetic anhydride.[5]

Stir the mixture for 1 hour at a temperature of 65 °C, and then increase the temperature to
90 °C and stir for an additional hour.[5]

Add 42 cms3 of a lower alkyl acetate, such as ethyl acetate, to the reaction mixture.[5]
Stir the mixture at 70-75 °C until a uniform, easily stirrable suspension is formed.[5]
Cool the resulting mass, which will induce further precipitation of the product.[5]
Filter the suspension to collect the product.[5]

Wash the filtered product with the same lower alkyl acetate used for dilution.[5]

Dry the final product, typically at 100-110 °C. This method reports a product yield of 77%.[5]

Alternative Synthesis Route

An alternative synthesis involves the use of acetyl chloride as the acetylating agent in a

different solvent system.

Protocol 3: Acetylation using Acetyl Chloride in Tetrahydrofuran (THF)[6]

Suspend 25.8 parts by weight of 2-imidazolidinone in 350 parts by volume of dry
tetrahydrofuran (THF) in a reaction vessel.[6]

Cool the suspension to 0 °C.[6]

Over a period of 60 minutes, add dropwise a solution of 23.6 parts by weight of acetyl
chloride in 100 parts by volume of THF.[6]

After the addition is complete, stir the mixture for 3 hours at room temperature.[6]

Following the reaction, blow dry air through the solution for a period of time.[6]
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e Remove the solvent under reduced pressure (in vacuo).[6]

» Recrystallize the resulting residue from boiling nitromethane to obtain pure 1-Acetyl-2-
imidazolidinone.[6]

Data Summary

The following table summarizes the reaction conditions and outcomes for the primary synthesis

protocols.
Parameter Protocol 1 Protocol 2
Acetylating Agent Acetic Anhydride Acetic Anhydride

Molar Ratio (2-

o o ~1:8.8 (reagent in excess) 1:2
imidazolidinone:reagent)

Temperature 150 °C 65 °C, then 90 °C
Reaction Time 1 hour 2 hours

Lower Alkyl Acetate (e.g., Ethyl
Work-up Solvent Cold Ethanol
Acetate)

Reported Yield 64.1%[4] T7%I[5]

Product Characterization:

The final product, 1-Acetyl-2-imidazolidinone, is a colorless to white crystalline solid.[2][4]
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Property Value

CAS Number 5391-39-9[4]

Molecular Formula CsHsN202[4]

Molecular Weight 128.13 g/mol [4]

Appearance White to off-white crystalline powder[2][3]
Melting Point 182 - 186 °C[3], 184 - 186 °C[7], 190 - 192 °C[5]
Purity > 98% (GC)[3]

Visualized Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1-
Acetyl-2-imidazolidinone via Protocol 1.

Reactant Preparation

) ) Reaction Product Isolation Final Product
Acetic Anhydride
= "
Combine Reactants in Flask a%?%"dli‘r')r -| Cool to Room Temperature |—>| Filter Precipitate |—>| Wash with Cold Ethanol |—>| Dry Final Product |»—I 1-Acetyl-2-imidazolidinone
] 3
2-Imidazolidinone

i

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-Acetyl-2-imidazolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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